Silylsulfanylsilane

Chemical Vapor Deposition Atomic Layer Deposition Volatile Precursor Engineering

Silylsulfanylsilane (CAS 16544-95-9), systematically named disilathiane and also referred to as bis(silyl) sulfide or disilyl sulfide with the formula (SiH₃)₂S, is the parent member of the disilathiane class of organosilicon sulfur compounds. It is a colorless, volatile, pyrophoric liquid (mp –70 °C, bp 58.8 °C) that serves as a molecular source of sulfide (S²⁻) in both inorganic and organic synthetic transformations.

Molecular Formula H6SSi2
Molecular Weight 94.29 g/mol
CAS No. 16544-95-9
Cat. No. B095438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilylsulfanylsilane
CAS16544-95-9
Synonymsdisilylsulphide
Molecular FormulaH6SSi2
Molecular Weight94.29 g/mol
Structural Identifiers
SMILES[SiH3]S[SiH3]
InChIInChI=1S/H6SSi2/c2-1-3/h2-3H3
InChIKeyFGEJJBGRIFKJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silylsulfanylsilane (CAS 16544-95-9) Procurement Guide: Key Physicochemical Identifiers and Compound Class Placement


Silylsulfanylsilane (CAS 16544-95-9), systematically named disilathiane and also referred to as bis(silyl) sulfide or disilyl sulfide with the formula (SiH₃)₂S, is the parent member of the disilathiane class of organosilicon sulfur compounds. It is a colorless, volatile, pyrophoric liquid (mp –70 °C, bp 58.8 °C) that serves as a molecular source of sulfide (S²⁻) in both inorganic and organic synthetic transformations [1][2]. The compound is distinguished from its extensively utilized hexamethyl derivative, bis(trimethylsilyl) sulfide (TMS₂S, CAS 3385-94-2, bp ~164 °C), by its substantially lower molecular weight (94.28 vs. 178.44 g·mol⁻¹), higher sulfur mass fraction (34.0% vs. 18.0%), and greater volatility—properties that directly impact gas-phase delivery, atom economy, and purification strategies [1].

Why Generic Substitution Fails for Silylsulfanylsilane: Physicochemical Non-Interchangeability with Hexamethyldisilathiane and Other Sulfur Sources


Disilathiane (H₆SSi₂) and its hexamethyl analog (TMS₂S) are not functionally interchangeable despite sharing the Si–S–Si core motif. The 105 °C difference in boiling point (58.8 °C vs. ~164 °C) [1] dictates entirely different handling regimes—disilathiane is a gas-phase-deliverable volatile liquid at near-ambient temperatures, whereas TMS₂S requires substantially higher temperatures for vapor transport, which can be incompatible with thermally sensitive substrates. The near-doubling of sulfur mass fraction (34.0% vs. 18.0%) means that replacing H₆SSi₂ with TMS₂S on a per-mass basis would deliver roughly half the molar equivalents of sulfide, directly altering reaction stoichiometry and product yields. Furthermore, the absence of methyl groups on silicon in the parent compound eliminates the possibility of methyl-transfer side reactions and simplifies the by-product profile to only volatile silane (SiH₄) or polysilane fragments, which can be removed under vacuum [1]. These differences render blind substitution chemically unsound and necessitate compound-specific procurement decisions.

Silylsulfanylsilane (CAS 16544-95-9) Quantitative Differentiation Evidence vs. Hexamethyldisilathiane, Dimethyl Sulfide, and H₂S


Boiling Point Differential of 105 °C Enables Ambient-Temperature Gas-Phase Delivery vs. Hexamethyldisilathiane

Disilathiane (SiH₃)₂S exhibits a boiling point of 58.8 °C (332.0 K) at atmospheric pressure [1], which is 105 °C lower than that of its hexamethyl analog, bis(trimethylsilyl) sulfide (TMS₂S), with a boiling point of ~164 °C (437 K) . The enthalpy of vaporization for disilathiane is 7743 cal·mol⁻¹ (32.4 kJ·mol⁻¹) [1], compared to 38.0 ± 3.0 kJ·mol⁻¹ for TMS₂S . This 15% lower ΔHvap translates to significantly reduced energy input for precursor delivery in gas-phase processes.

Chemical Vapor Deposition Atomic Layer Deposition Volatile Precursor Engineering

Sulfur Mass Fraction Nearly Double That of Hexamethyldisilathiane: Atom Economy and Gravimetric Efficiency

Disilathiane (H₆SSi₂, MW 94.284 g·mol⁻¹) [1] contains 34.0 wt% sulfur (32.06 / 94.284), whereas hexamethyldisilathiane (C₆H₁₈SSi₂, MW 178.44 g·mol⁻¹) [2] contains only 18.0 wt% sulfur (32.06 / 178.44). On an equimolar basis both compounds deliver one S²⁻ equivalent; however, on a per-gram procurement basis, H₆SSi₂ provides 1.89× more sulfur equivalents than TMS₂S. Additionally, the by-products of sulfur transfer from H₆SSi₂ are limited to volatile SiH₄ and H₂, whereas TMS₂S generates hexamethyldisiloxane (TMS₂O, bp 101 °C) upon hydrolysis [3], which can complicate product purification.

Atom Economy Sulfur Source Stoichiometry Process Mass Efficiency

Si–S Bond Length of 2.143 Å and Si–S–Si Angle of 98.4°: Structural Differentiation from the Carbon Analog Dimethyl Sulfide

Low-temperature X-ray diffraction of single crystals grown in situ reveals that disilyl sulfide, (H₃Si)₂S, possesses an Si–S bond length of 2.143(1) Å and an Si–S–Si angle of 98.4° [1]. In contrast, the carbon analog dimethyl sulfide, (H₃C)₂S, exhibits a significantly shorter C–S bond of 1.794 Å (average) and a C–S–C angle of 99.2(1)° [1]. The 0.349 Å longer Si–S bond reflects a weaker bond dissociation energy, estimated at approximately 310–320 kJ·mol⁻¹ for the Si–S bond vs. ~335 kJ·mol⁻¹ for the C–S bond [2], rendering disilathiane a kinetically more labile sulfur transfer agent. The Si–S bond length of 2.16 Å is corroborated independently by computational materials data [3].

Bond Activation Energy Silicon-Sulfur Bonding Crystallography

Synthesis Yield of 91% from Iodosilane Plus HgS Provides a Benchmarked Preparative Route Distinct from Chlorosilane-Based TMS₂S Synthesis

Disilathiane is prepared in 91% yield (based on iodosilane consumed) by passing SiH₃I vapor over mercury(II) sulfide (HgS) in a flow reactor, with products collected in a trap at –196 °C [1]. This direct route contrasts with the standard preparation of hexamethyldisilathiane, which involves reacting trimethylchlorosilane (TMSCl) with anhydrous sodium sulfide (Na₂S) in a heterogeneous reaction that typically yields 85–95% [2]. The iodosilane/HgS method avoids the introduction of chloride ions and organic substituents, producing H₆SSi₂ directly as the sole silicon-containing product, while the TMSCl/Na₂S route coproduces NaCl and requires distillation from the reaction mixture. The yield of 91% for the parent compound was achieved under rigorously anhydrous conditions; yields drop sharply in the presence of moisture due to competing disiloxane formation [1].

Preparative Inorganic Chemistry Disilathiane Synthesis Laboratory-Scale Production

Vapor Pressure of 61 Torr at 0 °C Enables Precise Low-Temperature Gas-Phase Metering vs. H₂S and TMS₂S

Disilathiane exhibits a vapor pressure of 61 torr at 0 °C, with the vapor pressure relationship described by log p (torr) = 7.977 – 1692/T over the range –40 to +50 °C [1]. This places its volatility intermediate between that of hydrogen sulfide (H₂S, p ≈ 10.2 atm at 25 °C, requiring high-pressure handling as a toxic gas) [2] and hexamethyldisilathiane (vapor pressure ≈ 3.3 mmHg at 25 °C, i.e., ~0.0043 atm) . At 0 °C, disilathiane delivers 61 torr (0.080 atm) of vapor, which is approximately 18.5× higher than the vapor pressure of TMS₂S at 25 °C. The Trouton constant of 23.3 indicates an unassociated liquid with normal entropy of vaporization, confirming ideal gas-phase behavior for precise mass flow control [1].

Vapor Pressure Engineering Gas-Phase Reaction Control Precursor Delivery Systems

Distinct Crystal Packing via Si···S Intermolecular Contacts vs. S···S Dimerization in Dimethyl Sulfide

In the crystalline state, (H₃Si)₂S molecules aggregate through Si···S secondary contacts in an ice-analogous motif, whereas the carbon analog (H₃C)₂S forms dimers through S···S contacts [1]. This fundamental difference in intermolecular interaction topology arises from the greater electropositive character of silicon, which polarizes the Si–S bond (Siδ⁺–Sδ⁻) and facilitates electrostatic Si···S interactions absent in the carbon system. The orthorhombic Pbcn space group of solid disilathiane contains eight molecules per unit cell with the Si–S bond length confirmed at 2.16 Å [2]. The Siδ⁺···Sδ⁻ contact motif has implications for surface adsorption and nucleation behavior in thin-film deposition processes where the precursor interacts with substrate surfaces prior to decomposition.

Crystal Engineering Intermolecular Interactions Solid-State Chemistry

Silylsulfanylsilane (CAS 16544-95-9) Best-Fit Research and Industrial Application Scenarios


Low-Temperature Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Metal Sulfide Thin Films

Disilathiane's boiling point of 58.8 °C and vapor pressure of 61 torr at 0 °C [1] make it an outstanding volatile sulfur precursor for CVD and ALD processes targeting transition metal disulfides (e.g., MoS₂, WS₂, TiS₂) at substrate temperatures where TMS₂S delivery is impractical. The absence of organic ligands ensures that only volatile SiH₄ and H₂ are released as by-products, eliminating carbon contamination in the deposited film—a critical requirement for electronic-grade semiconductor layers. The Si···S intermolecular contact motif [2] suggests favorable physisorption on oxide surfaces, enhancing nucleation uniformity.

High-Atom-Economy Sulfide Transfer in Pharmaceutical Intermediate Synthesis

With 34.0 wt% sulfur content—nearly double that of TMS₂S [1]—disilathiane is the most gravimetrically efficient molecular S²⁻ source among silyl sulfides. This becomes decisive in multi-step pharmaceutical syntheses where excess reagent mass cascades into larger solvent volumes, chromatographic burdens, and waste disposal costs. The by-product silane (SiH₄, bp –112 °C) is removed under gentle vacuum, dramatically simplifying workup compared to TMS₂S which generates TMS₂O (bp 101 °C) requiring distillation or chromatography [2].

Fundamental Bonding and Spectroscopic Reference Standard for Silicon-Sulfur Chemistry

As the structurally simplest disilathiane, (H₃Si)₂S serves as the definitive spectroscopic and structural benchmark for the entire class. Its ¹H NMR singlet at δ 4.35 with ²⁹Si satellites (J = 224 Hz) [1], IR signature (νSi–H 2180 cm⁻¹, νSi–S 517 cm⁻¹) [1], and precisely determined crystal structure (Si–S 2.143 Å, Si–S–Si 98.4°) [2] provide the calibration standards against which all substituted disilathianes are compared. This makes the compound indispensable for research groups developing new Si–S containing molecules and for analytical laboratories requiring authentic reference material for method validation.

Halide-Free Synthesis of Sulfur-Containing Electronic-Grade Materials

The iodosilane/HgS preparative route to H₆SSi₂ [1] avoids chloride-containing reagents entirely, in contrast to the chlorotrimethylsilane/Na₂S route used for TMS₂S [2]. For applications in microelectronics where chloride residues at parts-per-billion levels can cause device failure through metal corrosion or interfacial trap states, this chloride-free synthetic provenance is a procurement-critical differentiator. The 91% preparative yield provides a validated, scalable pathway for in-house synthesis when commercial supply with guaranteed halide specifications is unavailable.

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